1-{[(3-amino-1H-1,2,4-triazol-5-yl)acetyl](benzyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide
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Overview
Description
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that features a triazole ring, a benzyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using aminoguanidine hydrochloride and succinic anhydride under microwave irradiation.
Acetylation: The triazole derivative is then acetylated using acetic anhydride.
Benzylation: The acetylated triazole is reacted with benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclohexanecarboxamide Formation: The final step involves the reaction of the benzylated triazole with 4-methoxyphenylcyclohexanecarboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the benzyl and cyclohexanecarboxamide groups.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can inhibit enzymes by binding to their active sites.
Protein Interactions: The benzyl and methoxyphenyl groups can interact with proteins, affecting their function and stability.
Pathways: The compound can modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A simpler triazole derivative used as a herbicide.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Used in the synthesis of high-density materials.
Uniqueness
1-{(3-amino-1H-1,2,4-triazol-5-yl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is unique due to its combination of a triazole ring, benzyl group, and methoxyphenyl group, which confer specific chemical and biological properties not found in simpler triazole derivatives.
Properties
Molecular Formula |
C25H30N6O3 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-[[2-(3-amino-1H-1,2,4-triazol-5-yl)acetyl]-benzylamino]-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H30N6O3/c1-34-20-12-10-19(11-13-20)27-23(33)25(14-6-3-7-15-25)31(17-18-8-4-2-5-9-18)22(32)16-21-28-24(26)30-29-21/h2,4-5,8-13H,3,6-7,14-17H2,1H3,(H,27,33)(H3,26,28,29,30) |
InChI Key |
CCNMYXIHUDYSEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(CC3=CC=CC=C3)C(=O)CC4=NC(=NN4)N |
Origin of Product |
United States |
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